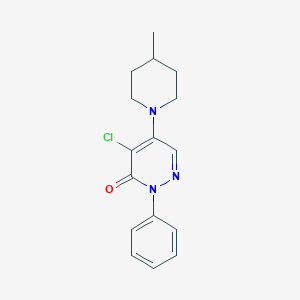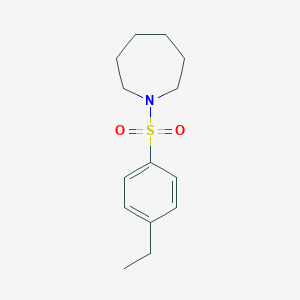
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, this compound has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that this compound can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using a reliable method that yields a product with high purity. Additionally, this compound has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using this compound in lab experiments is its limited solubility in water. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of this compound as an anti-inflammatory agent. This compound has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, this compound has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. This compound has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C15H25NO4S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)




![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)

